molecular formula C17H17N3O2 B8111036 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid

3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid

Cat. No.: B8111036
M. Wt: 295.34 g/mol
InChI Key: ZLQKJLTULGHOIF-UHFFFAOYSA-N
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Description

3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group attached to a pyrazol ring, and an indolizine ring system with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentyl pyrazol core This can be achieved through a cyclization reaction involving hydrazine and cyclopentanone

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyrazol ring to yield different functional groups.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the indolizine or pyrazol rings are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Reduced pyrazol derivatives.

  • Substitution: Substituted indolizine and pyrazol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine

  • N-[(2R,4S,5R)-5-(3-Cyclopentyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl-1-propanesulfonamide

Uniqueness: 3-(1-Cyclopentyl-1H-pyrazol-5-yl)indolizine-1-carboxylic acid stands out due to its unique combination of functional groups and structural features. Unlike its similar compounds, it contains both a pyrazol and an indolizine ring system, which contributes to its distinct chemical and biological properties.

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Properties

IUPAC Name

3-(2-cyclopentylpyrazol-3-yl)indolizine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(22)13-11-16(19-10-4-3-7-14(13)19)15-8-9-18-20(15)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQKJLTULGHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)C3=CC(=C4N3C=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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